molecular formula C22H17N5O3 B2568263 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034440-54-3

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide

Cat. No. B2568263
CAS RN: 2034440-54-3
M. Wt: 399.41
InChI Key: WRFRIIKYUHIKMH-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5O3 and its molecular weight is 399.41. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research into the related chemical structures incorporating 1,2,4-oxadiazole rings and pyrrol derivatives has shown promising anticancer activities. For instance, a study by Ravinaik et al. (2021) on a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, suggesting that compounds with similar chemical features may hold potential in cancer treatment (Ravinaik et al., 2021).

Antimycobacterial Properties

Compounds incorporating 1,2,4-oxadiazole rings have been evaluated for their antimycobacterial activities. A study highlighted the synthesis and testing of pyridines and pyrazines substituted with 1,2,4-oxadiazole-5-ones against Mycobacterium tuberculosis, showing varied potency against the bacterium, which underscores the potential of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide in antimycobacterial research (Gezginci, Martin, & Franzblau, 1998).

Synthetic Methodologies and Chemical Reactivity

Studies on synthetic strategies for related compounds provide insight into potential applications of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide in chemical synthesis. For example, Galenko et al. (2019) developed a synthesis approach for α-aminopyrrole derivatives from 4-methyleneisoxazol-3-ones, which could be applicable to the synthesis and functionalization of related compounds (Galenko et al., 2019).

Pharmacological Studies

Pharmacological evaluations of compounds with similar structures have been conducted, focusing on their potential as therapeutic agents. For instance, the study on phenylpyrrole derivatives as neural and inducible nitric oxide synthase inhibitors outlines the pharmaceutical significance of compounds that share structural similarities, highlighting a possible research avenue for N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide in the modulation of nitric oxide synthase activity (López Cara et al., 2009).

properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c1-27-11-5-8-18(27)21-24-19(29-26-21)13-23-22(28)15-9-10-17-16(12-15)20(30-25-17)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFRIIKYUHIKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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